Anisole, m-pentadecyl-
Description
Anisole (methoxybenzene, C₆H₅OCH₃) is a simple aromatic ether widely studied for its chemical reactivity, catalytic behavior, and applications in organic synthesis .
Structure
2D Structure
3D Structure
Properties
CAS No. |
15071-57-5 |
|---|---|
Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-methoxy-3-pentadecylbenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3 |
InChI Key |
KFSQTHOUPXNGQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
2.1. Solvent in Polymer Chemistry
Anisole, m-pentadecyl- has been identified as an effective solvent for anionic ring-opening polymerization (AROP). Its high boiling point and low toxicity make it a suitable alternative to conventional solvents in polymer synthesis. For instance, studies have shown that using anisole as a solvent can lead to successful polymerization of cardanol glycidyl ether, resulting in crosslinked polyurethane films with desirable properties .
2.2. Green Chemistry
The compound is classified as a green solvent due to its biodegradability and low environmental impact. It can be derived from renewable resources such as lignin, which enhances its appeal in sustainable chemistry practices .
Biological Applications
3.1. Antioxidant Properties
Research indicates that compounds similar to anisole, m-pentadecyl- exhibit significant antioxidant activity, which can be beneficial in pharmaceutical formulations aimed at combating oxidative stress-related diseases .
3.2. Anticancer Activity
Studies have explored the cytotoxic effects of alkylated phenolic compounds, including derivatives like anisole, m-pentadecyl-. These compounds have demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle alteration . For example, the introduction of long alkyl chains has been shown to enhance membrane anchoring and improve the interaction of these compounds with cellular targets.
Case Studies
Case Study 1: Polymerization Processes
A study conducted on the use of anisole in the polymerization of cardanol derivatives demonstrated that anisole facilitated the formation of copolymers with high molecular weights and low dispersity indices, indicating uniformity in polymer chain lengths . This property is crucial for applications in coatings and adhesives.
Case Study 2: Antioxidant Activity Assessment
In another investigation, various alkyl phenolic compounds were assessed for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that anisole derivatives exhibited comparable or superior antioxidant activity compared to standard antioxidants such as vitamin E .
Comparison with Similar Compounds
Catalytic Hydrogenolysis Behavior
Anisole undergoes catalytic hydrogenolysis on Cu (111) surfaces to form benzene via demethoxylation, with a reaction rate of 1.95 × 10²³ s⁻¹ . In contrast, catechol (a dihydroxybenzene) reacts 99 times faster (rate = 99.6 × 10²³ s⁻¹) due to its dual hydroxyl groups, which facilitate adsorption and dehydroxylation . The rate-limiting step for anisole is –CH₃ dissociation, whereas catechol requires –OH dissociation . Phenol, lacking methoxy groups, follows intermediate pathways with distinct adsorption strengths (Table 1).
Table 1. Catalytic Hydrogenolysis Parameters
| Compound | Reaction Rate (s⁻¹) | Rate-Limiting Step | Primary Product |
|---|---|---|---|
| Anisole | 1.95 × 10²³ | –CH₃ dissociation | Benzene |
| Catechol | 99.6 × 10²³ | –OH dissociation | Benzene |
| Phenol | Not reported | –H abstraction | Benzene |
Adsorption and Thermodynamic Properties
Anisole adsorbs parallel to carbon surfaces via its benzene ring, with heats of adsorption comparable to toluene and ethylbenzene. On carbon adsorbents, its retention time increases with temperature due to stronger van der Waals interactions (Table 2) . Phenol, with a polar –OH group, exhibits higher binding energy but lower selectivity in hydrocarbon production compared to anisole .
Table 2. Retention Times of Aromatic Compounds on Carbon Adsorbents
| Compound | Retention Time (min) at 60°C | Heat of Adsorption (kJ/mol) |
|---|---|---|
| Anisole | 12.3 | 38.5 |
| Toluene | 10.7 | 35.2 |
| Phenol | 15.1 | 42.8 |
Spectroscopic and Solubility Properties
Anisole’s apparent molar absorptivity in cyclodextrin systems (3.9 at 75°C) is higher than benzene (3.9) but lower than p-methoxybenzoic acid (5.5) due to electron-donating methoxy groups enhancing π-π interactions (Table 3) . Substituted analogs like m-methoxybenzoic acid show reduced absorptivity (2.8 at 25°C), highlighting the meta-substitution’s electronic effects .
Table 3. Molar Absorptivity in Modified Hamilton Systems
| Compound | Glucose (75°C) | Cyclodextrin (75°C) |
|---|---|---|
| Anisole | 4.4 | 3.9 |
| p-Methoxybenzoic acid | 5.5 | – |
| m-Methoxybenzoic acid | 2.8 | – |
Preparation Methods
Hydrogenation of Cardanol
Cardanol, comprising a phenolic ring with a C15 unsaturated alkyl chain, undergoes catalytic hydrogenation to saturate the aliphatic chain and yield 3-pentadecylphenol. A representative procedure involves dissolving cardanol (500 g, 1.64 mol) in isopropanol (2 L) with 5% palladium on carbon (Pd/C, 1.5 g) as a catalyst. The reaction proceeds under 600 psi hydrogen pressure at 70°C in a Parr autoclave until hydrogen absorption ceases. Post-reaction, the mixture is filtered to remove the catalyst, and the solvent is evaporated. Recrystallization from hexane yields pure 3-pentadecylphenol (480 g, 95%) with a melting point of 50–51°C.
Characterization of 3-Pentadecylphenol
-
IR Spectroscopy : Peaks at 3,002 cm⁻¹ (O–H stretch), 2,918 cm⁻¹ (C–H alkyl stretch), and 1,655 cm⁻¹ (aromatic C=C).
-
¹H NMR (CDCl₃) : δ 6.78–7.37 (aromatic protons), 2.98 ppm (t, J = 8.0 Hz, –CH₂– adjacent to benzene), and 0.89 ppm (t, terminal –CH₃).
Method 1: Alkylation via Methyl Iodide
Reaction Mechanism
The O-methylation of 3-pentadecylphenol with methyl iodide introduces the methoxy group at the meta position. This SN2 reaction proceeds via deprotonation of the phenolic hydroxyl group, forming a phenoxide ion that attacks methyl iodide.
Procedure
-
Deprotonation : 3-Pentadecylphenol is refluxed with potassium hydroxide (KOH) in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form the phenoxide salt.
-
Alkylation : Methyl iodide (1.2 equivalents) is added dropwise at 60–70°C, and the mixture is stirred for 8–12 hours.
-
Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate).
Optimization Insights
-
Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance phenoxide ion stability and reaction efficiency.
-
Yield : Reported yields exceed 85% under optimized conditions.
Method 2: Methylation Using Dimethyl Sulfate
Reaction Mechanism
Dimethyl sulfate (DMS) acts as a methylating agent under basic conditions, transferring a methyl group to the phenolic oxygen via nucleophilic substitution.
Procedure
-
Methylation : 3-Pentadecylphenol (10.62 mmol) is dissolved in anhydrous acetonitrile (200 mL) with dimethyl sulfate (5.44 mL, 57.36 mmol) and potassium carbonate (10.2 g, 71.70 mmol).
-
Reflux : The mixture is refluxed for 24 hours, enabling complete methylation.
-
Isolation : Post-reaction, the mixture is diluted with isopropyl acetate, washed with water, and dried over sodium sulfate. Solvent evaporation yields crude product, which is recrystallized from hexane.
Key Parameters
-
Temperature : Reflux conditions (82°C for acetonitrile) ensure kinetic control.
Comparative Analysis of Preparation Methods
Characterization of Anisole, m-Pentadecyl-
Spectroscopic Data
Q & A
Q. (Advanced) How do researchers validate m-pentadecylanisole’s membrane permeability in cellular uptake studies?
- Methodological Answer : Perform confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled) in lipid bilayer models. Quantify uptake via flow cytometry and correlate with logP values (octanol-water partition coefficients). Use free-energy perturbation (FEP) simulations to predict permeability coefficients and compare with experimental results .
Data Presentation Guidelines
- Tables : Include raw solubility data (e.g., solvent, temperature, solubility in mg/mL) and statistical outputs (e.g., p-values, R²) in appendices. Label tables as "Table 1. Solubility Profile of m-Pentadecylanisole in Common Organic Solvents" .
- Figures : Use error bars in graphs (e.g., CMC vs. pH) to show standard deviation from triplicate trials. Annotate spectra with peak assignments and integration values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
